molecular formula C23H35NO2 B611932 1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one CAS No. 68681-43-6

1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one

Cat. No. B611932
CAS RN: 68681-43-6
M. Wt: 357.538
InChI Key: JZFZEWWOIOYBTQ-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zenazocine is an opioid analgesic of the benzomorphan family.

Scientific Research Applications

  • Metabolic and Biodegradation Studies : The compound's intricate structure and unique functional groups are of interest in studying metabolic pathways and biodegradation mechanisms. For example, researchers identified cis- and trans-4-hydroxycyclohexylacetic acid in urine, alongside a new sulfur amino acid (hawkinsin), suggesting a potential role in studying defective metabolic enzymes like 4-hydroxyphenylpyruvate dioxygenase (Niederwieser, Wadman, & Danks, 1978).

  • Neuropharmacological Research : The compound's structural complexity allows for examining neuropharmacological aspects, such as receptor binding and neurotransmitter interactions. In one study, researchers assessed the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors in the human brain in vivo by a novel, selective, silent 5-HT(1A) antagonist, uncovering potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).

  • Oxidative Stress and Cellular Function : The compound may be used in studies investigating oxidative stress and its impact on cellular function. For instance, a study described the formation of ethanolamine phospholipids Michael adducts in human blood platelets in response to oxidative stress, highlighting potential markers for membrane disorders and oxidative stress effects on cell function (Bacot et al., 2007).

  • Metabolite Analysis and Disease Diagnosis : The compound's structure is relevant for metabolite analysis and potential disease diagnosis. For instance, studies have used gas chromatography-mass spectrometry for the diagnosis of metabolic disorders like 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (Shinka et al., 1992).

  • Environmental and Biomonitoring Studies : The compound's potential as a biomonitoring tool for environmental pollutants and endocrine-disrupting chemicals is significant. For example, studies have identified hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma, indicating the compound's potential in environmental health research (Hovander et al., 2002).

properties

CAS RN

68681-43-6

Product Name

1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one

Molecular Formula

C23H35NO2

Molecular Weight

357.538

IUPAC Name

3-Heptanone, 1-((2R,6S,11S)-1,2,3,4,5,6-hexahydro-8-hydroxy-3,6,11-trimethyl-2,6-methano-3-benzazocin-11-yl)-6-methyl-, rel-

InChI

InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23-/m1/s1

InChI Key

JZFZEWWOIOYBTQ-XPWALMASSA-N

SMILES

CC(C)CCC(CC[C@]1(C)[C@@]2([H])CC3=CC=C(O)C=C3[C@]1(C)CCN2C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Zenazocine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
Reactant of Route 2
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
Reactant of Route 3
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
Reactant of Route 4
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
Reactant of Route 5
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
Reactant of Route 6
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one

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